Glutamylserine, also known as alpha-glu-ser or E-S, belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. Glutamylserine is soluble (in water) and a weakly acidic compound (based on its pKa). Glutamylserine can be biosynthesized from L-glutamic acid and L-serine.
H-GLU-SER-OH
CAS No.: 5875-38-7
Cat. No.: VC2444113
Molecular Formula: C8H14N2O6
Molecular Weight: 234.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5875-38-7 |
---|---|
Molecular Formula | C8H14N2O6 |
Molecular Weight | 234.21 g/mol |
IUPAC Name | (4S)-4-amino-5-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-5-oxopentanoic acid |
Standard InChI | InChI=1S/C8H14N2O6/c9-4(1-2-6(12)13)7(14)10-5(3-11)8(15)16/h4-5,11H,1-3,9H2,(H,10,14)(H,12,13)(H,15,16)/t4-,5-/m0/s1 |
Standard InChI Key | UQHGAYSULGRWRG-WHFBIAKZSA-N |
Isomeric SMILES | C(CC(=O)O)[C@@H](C(=O)N[C@@H](CO)C(=O)O)N |
SMILES | C(CC(=O)O)C(C(=O)NC(CO)C(=O)O)N |
Canonical SMILES | C(CC(=O)O)C(C(=O)NC(CO)C(=O)O)N |
Introduction
Chemical Structure and Properties
H-GLU-SER-OH, also known as Glu-Ser or L-Glutamyl-L-Serine, is a dipeptide with the molecular formula C₈H₁₄N₂O₆ and a molecular weight of 234.21 g/mol . The compound is identified by CAS number 5875-38-7 and consists of two amino acids linked through a peptide bond . The chemical structure features the carboxyl group of glutamic acid connected to the amino group of serine, creating the characteristic peptide bond (-CO-NH-).
Basic Chemical Properties
The basic chemical properties of H-GLU-SER-OH are summarized in the following table:
The structure of H-GLU-SER-OH incorporates multiple functional groups, including carboxylic acid groups, an amino group, and a hydroxyl group. These functional groups enable the molecule to participate in various biochemical reactions and interactions with other molecules. The presence of both acidic and polar functional groups contributes to its solubility profile and reactivity patterns.
Biochemical Significance
Presence in Organisms
H-GLU-SER-OH has been reported in multiple organisms, including the parasitic protozoan Trypanosoma brucei and the bacterium Aeromonas veronii . The presence of this dipeptide across different species suggests its evolutionary conservation and potential biological importance.
In Trypanosoma brucei, the causative agent of African sleeping sickness, H-GLU-SER-OH may participate in the parasite's metabolism or host-parasite interactions. Similarly, in Aeromonas veronii, a bacterial species associated with various infections, the dipeptide might be involved in cellular processes critical for the organism's survival or virulence mechanisms.
Functional Properties
Relationship to Constituent Amino Acids
H-GLU-SER-OH combines the properties of its constituent amino acids while exhibiting unique characteristics as a distinct molecular entity. Glutamic acid (Glu, E) and serine (Ser, S) each contribute specific chemical and functional properties to this dipeptide .
The following table compares the properties of glutamic acid and serine, the constituent amino acids of H-GLU-SER-OH:
Property | Glutamic Acid (Glu, E) | Serine (Ser, S) |
---|---|---|
Monoisotopic Mass | 129.042593 Da | 87.032028 Da |
Average Mass | 129.114 Da | 87.0773 Da |
Side Chain | Carboxylic acid | Hydroxyl |
pKa of Side Chain | ~4.1 | ~13 |
Character | Acidic | Polar, neutral |
Hydrophilicity | Hydrophilic | Hydrophilic |
These amino acids create a dipeptide with a unique combination of functional groups. The carboxylic acid side chain of glutamic acid can participate in ionic interactions and hydrogen bonding, while the hydroxyl group of serine can form hydrogen bonds and participate in various enzymatic reactions.
Contribution to Protein Solubility
Research on amino acid contributions to protein solubility has demonstrated that both glutamic acid and serine significantly enhance protein solubility compared to other hydrophilic amino acids . This suggests that H-GLU-SER-OH, containing both of these amino acids, may exhibit high solubility and could potentially contribute to the solubility of larger peptides or proteins containing this sequence.
The solubility-enhancing properties of glutamic acid can be attributed to its negatively charged side chain at physiological pH, which enhances interaction with water molecules. Similarly, the hydroxyl group of serine forms hydrogen bonds with water, further increasing solubility. The combination of these solubility-enhancing amino acids in H-GLU-SER-OH makes it particularly soluble in aqueous environments under physiological conditions.
Enzymatic and Catalytic Significance
Structural Importance in Proteins
The sequence Glu-Ser appears in various proteins where it may have structural or functional significance. In some cases, this dipeptide sequence may contribute to protein stability, folding patterns, or functional domains. The hydroxyl group of serine is often involved in hydrogen bonding networks that stabilize protein structures, while the carboxylic acid group of glutamic acid can form salt bridges or participate in metal ion coordination.
Research has indicated that the combination of glutamic acid and serine can be important in protein-protein interaction interfaces, enzyme active sites, and regions involved in post-translational modifications such as phosphorylation or glycosylation. Understanding the structural contributions of the Glu-Ser sequence provides context for the potential biological roles of H-GLU-SER-OH as a free dipeptide.
Research Applications
Biomarker Studies
H-GLU-SER-OH has been investigated for potential applications in biomarker studies, particularly in the context of infantile hemangioma prediction. It has been noted for its potential usefulness in the study of umbilical cord blood sera biomarkers for prediction of this condition . This suggests that H-GLU-SER-OH may have diagnostic or prognostic value in certain clinical contexts.
While the exact relationship between H-GLU-SER-OH and infantile hemangioma remains to be fully elucidated, this application highlights the potential clinical significance of this dipeptide. The presence or concentration of H-GLU-SER-OH in biological fluids might correlate with physiological or pathological states, offering possibilities for its use in medical diagnostics or disease monitoring.
Peptide Synthesis Applications
H-GLU-SER-OH has been used in peptide synthesis research, serving as a building block for the creation of larger peptides with specific biological activities. In synthetic peptide chemistry, dipeptides like H-GLU-SER-OH can be valuable intermediates that simplify the synthesis of more complex peptides by reducing the number of coupling reactions required.
The synthesis of peptides containing the Glu-Ser sequence has been documented in various research contexts, including the development of bioactive peptides for pharmacological applications. For example, peptide synthesis techniques using components like H-GLU-SER-OH have been applied in the creation of corticotropin peptides and other biologically active molecules .
Proper storage is essential to prevent degradation of H-GLU-SER-OH, which could occur through hydrolysis of the peptide bond or other chemical reactions. For preparation of stock solutions, it is recommended to dissolve the compound in DMSO and then create aliquots to avoid repeated freeze-thaw cycles that could lead to degradation .
Solubility Properties
The solubility properties of H-GLU-SER-OH are important considerations for researchers working with this compound. It is reported to be soluble in dimethyl sulfoxide (DMSO) , a common solvent used in laboratory settings for compounds that may have limited solubility in water.
For research applications requiring aqueous solutions, it may be beneficial to first dissolve H-GLU-SER-OH in a small volume of DMSO and then dilute with water or buffer to achieve the desired concentration, while ensuring that the final DMSO concentration remains low enough to avoid interference with biological systems.
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